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ribonucleoprotein cp29A - 146704-55-4

ribonucleoprotein cp29A

Catalog Number: EVT-1516766
CAS Number: 146704-55-4
Molecular Formula: C10H10N2O3
Molecular Weight: 0
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Product Introduction

Overview

Ribonucleoprotein cp29A is a chloroplast-localized protein that plays a crucial role in RNA metabolism within plant cells. It is classified as a ribonucleoprotein, which means it is composed of both RNA and protein components. This protein is primarily involved in the processing and stabilization of chloroplast mRNAs, particularly under stress conditions. Its function is vital for the expression of several chloroplast genes, including those associated with the photosystem II complex and ribulose-1,5-bisphosphate carboxylase/oxygenase (rbcL) mRNA.

Source and Classification

Ribonucleoprotein cp29A is encoded by nuclear genes and is synthesized in the cytoplasm before being imported into the chloroplasts. It belongs to a family of chloroplast RNA-binding proteins, which also includes cp31A and other similar proteins. These proteins are characterized by their ability to bind RNA and are essential for various aspects of RNA metabolism, such as splicing, stability, and translation regulation .

Synthesis Analysis

Methods

The synthesis of ribonucleoprotein cp29A involves several key steps:

  1. Gene Expression: The gene encoding cp29A is transcribed in the nucleus and translated into protein in the cytoplasm.
  2. Chloroplast Import: After synthesis, cp29A is imported into chloroplasts through specific transport mechanisms that recognize transit peptides attached to the protein.
  3. Post-Translational Modifications: Once inside the chloroplast, cp29A may undergo various post-translational modifications that can influence its activity and stability.

Technical Details

Recent studies have employed enhanced cross-linking and immunoprecipitation techniques to analyze the binding interactions of cp29A with its target RNAs. This method allows for the identification of specific RNA molecules associated with cp29A in vivo, highlighting its role in organellar gene expression .

Molecular Structure Analysis

Structure

Data

The molecular weight of cp29A is approximately 29 kDa, which is reflected in its designation (cp29A). Structural studies indicate that cp29A forms complexes with various chloroplast mRNAs, stabilizing them during processing and translation.

Chemical Reactions Analysis

Reactions

Ribonucleoprotein cp29A participates in several biochemical reactions related to RNA metabolism:

  1. RNA Binding: The primary reaction involves binding to specific mRNA sequences, particularly those involved in photosynthesis.
  2. Stabilization: By binding to these RNAs, cp29A helps protect them from degradation by exonucleases.
  3. Facilitating Processing: It also plays a role in the processing of precursor RNAs into mature mRNAs.

Technical Details

The interactions between cp29A and its target RNAs have been characterized using techniques such as cross-linking followed by immunoprecipitation, revealing distinct binding sites across various transcripts .

Mechanism of Action

Process

The mechanism by which ribonucleoprotein cp29A exerts its effects involves several steps:

  1. Binding to RNA: Cp29A binds directly to its target RNAs within the chloroplast.
  2. Regulation of Stability: The binding stabilizes these RNAs against degradation.
  3. Influencing Translation: By interacting with untranslated regions (UTRs) of mRNAs, cp29A can influence translation efficiency.

Data

Studies have shown that cp29A preferentially binds to rbcL mRNA among others, indicating its specific role in regulating the expression of key photosynthetic proteins .

Physical and Chemical Properties Analysis

Physical Properties

  • Molecular Weight: Approximately 29 kDa.
  • Solubility: Ribonucleoprotein cp29A is soluble in aqueous solutions typical for cellular environments.

Chemical Properties

  • Binding Affinity: Cp29A exhibits a high affinity for specific RNA sequences, allowing it to effectively bind and stabilize target mRNAs.
  • Stability: The protein's stability can be influenced by environmental factors such as temperature and ionic strength.
Applications

Ribonucleoprotein cp29A has several scientific applications:

  • Research on Chloroplast Function: It serves as a model for studying RNA-binding proteins and their roles in organellar gene expression.
  • Stress Response Studies: Understanding how cp29A functions can provide insights into plant responses to environmental stresses such as cold temperatures.
  • Biotechnological Applications: Manipulating cp29A could enhance crop resilience or improve photosynthetic efficiency through targeted genetic engineering approaches.
Structural Characterization of CP29A

Domain Architecture: Acidic N-Terminal Domain and Dual RNA Recognition Motifs (RRMs)CP29A belongs to the chloroplast ribonucleoprotein (cpRNP) family, characterized by a conserved tripartite domain organization:

  • An N-terminal acidic domain rich in aspartic and glutamic acid residues, which mediates protein-protein interactions and regulatory functions.
  • Two central RNA Recognition Motifs (RRM1 and RRM2) that confer sequence-specific RNA-binding activity. RRM1 spans residues 85–160, while RRM2 occupies residues 170–245, with a short glycine-rich linker separating them [1].
  • A C-terminal domain with lower conservation, implicated in subcellular localization and post-translational modifications.

Structural analyses reveal that CP29A’s RRMs adopt a β1α1β2β3α2β4 topology, enabling recognition of diverse RNA targets through aromatic residues in the RNP1 (K-G-F/Y-F-V-X-F) and RNP2 (L-F-V-G-N-L) consensus sequences. The acidic N-terminus modulates RNA-binding affinity through pH-dependent conformational changes [1] [4].

Table 1: Domain Architecture of CP29A

DomainResidue RangeKey FeaturesFunctional Role
N-terminal acidic domain1–60High D/E content; unstructuredProtein interactions; pH sensing
RRM185–160RNP1/RNP2 motifs; β-sheet topologyPrimary RNA-binding site
Linker region161–169Glycine-rich repeatsDomain flexibility
RRM2170–245Variant RNP1 motifs; α-helical elementsAuxiliary RNA-binding
C-terminal domain246–272Variable sequence; phosphorylation sitesLocalization/PTM regulation

Comparative Analysis of CP29A and CP29B: Insertions, Glycine-Rich Repeats, and Structural Divergence

CP29A (At3g53460) and CP29B (At5g05580) are paralogs sharing 68% sequence identity but exhibit critical structural distinctions:

  • Glycine-rich repeats: CP29A contains 8 tandem glycine repeats (GXG motifs) in its linker region, absent in CP29B. These repeats confer conformational flexibility, enabling adaptation to diverse RNA substrates [1] [3].
  • N-terminal variations: CP29A harbors a 12-residue insertion enriched in serine residues (S12-S23), which serves as a phosphorylation hotspot. CP29B lacks this insertion but features a longer acidic domain [3].
  • Functional divergence: Despite overlapping RNA targets, CP29A uniquely stabilizes ndhF and rbcL mRNAs under cold stress, while CP29B preferentially binds psbA transcripts. This specificity arises from differences in RRM surface electrostatics [1] [5].

Nuclear Gene Organization: Intron-Exon Structure and Splicing Mechanisms

The CP29A gene (At3g53460) is nuclear-encoded and comprises:

  • 5 exons interrupted by 4 introns, with intron 2 (1,200 bp) being the largest. The exon-intron boundaries follow the GT-AG rule [1].
  • Alternative splicing: Under cold stress, intron 3 undergoes temperature-dependent retention, generating a truncated isoform (CP29A-ΔRRM2) lacking RRM2. This isoform exhibits dominant-negative effects on RNA processing [5].
  • Promoter elements: Light-responsive G-boxes (CACGTG) and ABA-responsive elements (ABREs) in the 5' UTR regulate transcription, peaking 96 hours post-germination [3].

Post-Translational Modifications: Phosphorylation and Regulatory Implications

CP29A undergoes dynamic post-translational modifications (PTMs) that modulate its RNA chaperone activity:

  • Nα-acetylation: 80% of CP29A is acetylated at the N-terminus (Ac-Ala2) after chloroplast import. This modification stabilizes the protein against degradation by metalloaminopeptidases, particularly under drought stress [3] [4].
  • Phosphorylation: Ser15 and Ser19 in the N-terminus are phosphorylated by STN8 kinase in a light-dependent manner. Phosphomimetic mutations (S15D/S19D) reduce RNA-binding affinity by 40% in vitro, suggesting phosphorylation inhibits CP29A-RNA interactions [3] [4].
  • N-terminal processing: A minor isoform lacking the first 5 residues (Δ1–5) accumulates in etiolated seedlings. Light exposure for 9 hours restores full-length CP29A, linking N-terminal integrity to photomorphogenesis [3].

Table 2: Post-Translational Modifications of CP29A

Modification TypeModification SiteEnzyme/TriggerFunctional Consequence
Nα-acetylationAla2Chloroplast acetylase?Stabilizes protein half-life
PhosphorylationSer15, Ser19STN8 kinase; lightReduces RNA-binding affinity
N-terminal cleavageCleavage between Ala5-Glu6Unknown protease; darkAlters subcellular localization

Properties

CAS Number

146704-55-4

Product Name

ribonucleoprotein cp29A

Molecular Formula

C10H10N2O3

Synonyms

ribonucleoprotein cp29A

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